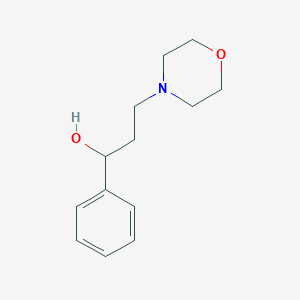

3-Morpholin-4-yl-1-phenylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-yl-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14/h1-5,13,15H,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHICSGDXKJEROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333203 | |

| Record name | 3-morpholin-4-yl-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641743 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4441-34-3 | |

| Record name | 3-morpholin-4-yl-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Propanol and Morpholine Chemical Classes

The structural framework of 3-Morpholin-4-yl-1-phenylpropan-1-ol incorporates two key chemical groups that define its properties and potential applications.

Propanol (B110389) Chemical Class

Morpholine (B109124) Chemical Class

Morpholine is a heterocyclic organic compound containing both an amine and an ether functional group. atamanchemicals.com This six-membered ring is a common building block in medicinal chemistry, often considered a "privileged scaffold" due to its favorable physicochemical and metabolic properties. nih.govnih.gov The inclusion of a morpholine ring in a molecule can enhance its aqueous solubility, improve its pharmacokinetic profile, and contribute to its binding affinity with biological targets. nih.gov The nitrogen atom in the morpholine ring is basic, allowing it to form salts, which can be advantageous for drug formulation. atamanchemicals.com The morpholine moiety is found in a wide range of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. nih.gov

Overview of Research Significance in Synthetic and Mechanistic Chemical Biology

Synthesis of 3-Morpholin-4-yl-1-phenylpropan-1-one (Ketone Precursor)

The formation of the β-aminoketone, 3-Morpholin-4-yl-1-phenylpropan-1-one, is a critical step. This can be achieved through several established synthetic methodologies, including classical name reactions and more modern catalytic approaches.

The Mannich reaction is a classical and widely utilized method for the synthesis of β-amino carbonyl compounds. organic-chemistry.org The reaction involves the aminoalkylation of a compound containing an active hydrogen with an aldehyde and a primary or secondary amine. youtube.comorganic-chemistry.org For the synthesis of 3-Morpholin-4-yl-1-phenylpropan-1-one, the reactants would be acetophenone (B1666503) (the active hydrogen compound), formaldehyde (B43269) (the aldehyde), and morpholine (the secondary amine).

The reaction mechanism begins with the formation of an Eschenmoser-type salt or a Mannich base precursor from the reaction between morpholine and formaldehyde. Acetophenone, which possesses an acidic α-proton, then acts as a nucleophile, attacking the iminium ion to form the final β-aminoketone product. nrochemistry.com

While the direct synthesis of 3-Morpholin-4-yl-1-phenylpropan-1-one via the classical Mannich reaction is well-established, a closely related transformation highlights the utility of this approach. The synthesis of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one has been successfully demonstrated through a one-pot reaction of acetophenone, morpholine, and pyridine-2-carbaldehyde in an ethanolic solution under cold conditions, yielding the product in 78% yield. wikipedia.orggoogle.com This exemplifies the general applicability of the Mannich reaction for creating complex β-aminoketones.

Table 1: Example of a Mannich-type Reaction for a Structurally Similar Ketone

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Yield | Reference |

| Acetophenone | Morpholine | Pyridine-2-carbaldehyde | Ethanol | Ice cold, 3 hr | 78% | wikipedia.org, google.com |

A more contemporary, metal-free approach to β-aminoketones is the reductive hydroamination of ynones (alkynyl ketones). nih.govwikipedia.org This method provides a cascade reaction pathway for the rapid and efficient synthesis of β-aminoketones from ynones and amines under mild conditions. wikipedia.org

For the synthesis of 3-Morpholin-4-yl-1-phenylpropan-1-one, this strategy would involve the reaction of 1-phenylprop-2-yn-1-one (B1213515) with morpholine in the presence of a suitable reducing agent, such as a borane (B79455). The proposed mechanism involves the initial conjugate addition of morpholine to the ynone, forming an enaminone intermediate. This intermediate is then reduced in situ to yield the saturated β-aminoketone. This method is noted for its broad substrate scope and tolerance of various functional groups, offering a powerful alternative to classical methods. wikipedia.org

Beyond the Mannich reaction and reductive hydroamination, other synthetic strategies can be employed to construct the ketone precursor.

One common alternative is the Michael addition . This reaction involves the conjugate addition of a nucleophile—in this case, morpholine—to an α,β-unsaturated ketone. The required starting material, phenyl vinyl ketone (1-phenylprop-2-en-1-one), can be reacted with morpholine to yield 3-Morpholin-4-yl-1-phenylpropan-1-one. This approach is fundamental in organic synthesis for the formation of carbon-nitrogen bonds at the β-position of a carbonyl system. β-Amino ketones are known to be important intermediates for the synthesis of various natural products. kirj.ee

Another viable method is a halogen displacement strategy . This two-step route begins with the α-bromination of a suitable propiophenone (B1677668) derivative. This is followed by a nucleophilic substitution reaction where the bromine atom is displaced by morpholine. This sequence provides a reliable, albeit less direct, pathway to the target β-aminoketone structure.

Conversion of 3-Morpholin-4-yl-1-phenylpropan-1-one to this compound

The final step in the synthesis is the reduction of the carbonyl group of the ketone precursor to a secondary alcohol. This transformation can be achieved using either stereoselective methods to produce a specific enantiomer or non-stereoselective methods to yield a racemic mixture.

The creation of a specific stereoisomer of this compound from the prochiral ketone requires asymmetric reduction techniques. The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for the enantioselective reduction of ketones. organic-chemistry.orgyoutube.comnrochemistry.comwikipedia.orgalfa-chemistry.com This reaction utilizes a chiral oxazaborolidine catalyst which coordinates with both the borane reducing agent (e.g., BH₃·THF) and the ketone substrate. nrochemistry.comwikipedia.org This catalytic complex creates a sterically defined environment, forcing the hydride to be delivered to one specific face of the carbonyl group, resulting in the formation of the alcohol with high enantiomeric excess. alfa-chemistry.com The predictability and high selectivity of the CBS reduction make it a powerful tool for synthesizing chiral alcohols. alfa-chemistry.com

Substrate-controlled diastereoselective reductions are also possible, where the existing structure of the molecule directs the outcome. For β-aminoketones, the nitrogen substituent can be used to direct the stereochemistry of the reduction. For instance, by using different N-protecting groups, the reduction of β-amino ketones with samarium(II) iodide can be directed to selectively form either the syn or anti 1,3-amino alcohol diastereomers. nih.gov Similarly, the Narasaka–Prasad reduction uses a boron chelating agent with a reducing agent like sodium borohydride (B1222165) to stereoselectively produce syn-dialcohols from β-hydroxy ketones, a principle that can be adapted to related systems. wikipedia.org

For the synthesis of a racemic mixture of this compound, a variety of standard, non-stereoselective reducing agents can be employed. The most common and convenient method is the reduction with sodium borohydride (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol. alfa-chemistry.com

Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols. alfa-chemistry.com It is highly effective for this transformation and generally does not reduce other potentially sensitive functional groups under standard conditions. The carbonyl group of β-aminoketones can be easily reduced by NaBH₄ to afford the corresponding 1,3-amino alcohol. wikipedia.org A patent for the synthesis of a fluoxetine (B1211875) precursor describes a similar reduction of 1-phenyl-3-methylamino-1-propen-1-one to 3-methylamino-1-phenyl-1-propanol using sodium borohydride in acetic acid, demonstrating the industrial applicability of this reducing agent for related structures. google.com

Table 2: General Reaction Parameters for Non-Stereoselective Reduction

| Substrate | Reagent | Solvent | Product | Reference |

| Ketone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Secondary Alcohol | alfa-chemistry.com |

| β-Aminoketone | Sodium Borohydride (NaBH₄) | N/A | 1,3-Amino Alcohol | wikipedia.org |

Synthetic Methodologies and Chemical Transformations

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Conformation and Isomerism

The molecular structure of 3-Morpholin-4-yl-1-phenylpropan-1-ol features two stereogenic centers: one at the C1 carbon bearing the hydroxyl group and the phenyl ring, and another at the C3 carbon where the morpholine (B109124) ring is attached. This gives rise to the possibility of four stereoisomers, existing as two pairs of diastereomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The relative and absolute stereochemistry of these isomers significantly influences their three-dimensional conformation and, consequently, their physical and biological properties.

The conformation of the morpholine ring itself is a key structural feature. In related morpholine-containing compounds, the six-membered morpholine ring typically adopts a stable chair conformation. X-ray crystallography studies on derivatives such as 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one have confirmed this, showing the morpholine ring in a chair conformation with the exocyclic N-C bond in an equatorial position. researchgate.netrsc.org This arrangement minimizes steric hindrance and is the most energetically favorable conformation. It is highly probable that the morpholine ring in this compound also adopts a similar chair conformation.

Application of Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structural confirmation of this compound and its stereoisomers relies on the application of advanced spectroscopic techniques, including high-resolution nuclear magnetic resonance (NMR) spectroscopy and advanced mass spectrometry (MS). While specific data for this exact compound is not widely published, the expected spectroscopic features can be inferred from closely related analogues.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the connectivity and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum is expected to provide key information. The methine proton at C1 (CH-OH) would likely appear as a doublet of doublets, with its chemical shift and coupling constants being highly dependent on the diastereomer. The protons of the morpholine ring are expected to show complex multiplets due to the ring's chair conformation and their diastereotopic nature. The phenyl protons would typically appear in the aromatic region of the spectrum.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Phenyl-H | 7.20 - 7.40 | Multiplet | |

| C1-H (CH-OH) | 4.60 - 4.80 | Doublet of Doublets | J = 3-5, 8-10 |

| C2-H₂ | 1.90 - 2.20 | Multiplet | |

| C3-H₂ | 2.40 - 2.70 | Multiplet | |

| Morpholine-H (axial) | 2.30 - 2.60 | Multiplet | |

| Morpholine-H (equatorial) | 3.50 - 3.80 | Multiplet | |

| OH | Variable | Singlet (broad) |

Advanced Mass Spectrometry (MS)

Electron ionization (EI) and electrospray ionization (ESI) mass spectrometry are crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm the molecular formula C₁₃H₁₉NO₂ (MW: 221.29 g/mol ).

The fragmentation pattern in EI-MS of related phenylpropanolamines often involves cleavage of the C1-C2 bond, leading to the formation of a stable benzylic cation. Another common fragmentation pathway is the cleavage of the C-N bond of the morpholine ring.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 221 | [C₁₃H₁₉NO₂]⁺ | Molecular Ion |

| 107 | [C₇H₇O]⁺ | Cleavage of C1-C2 bond |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of C2-C3 bond |

| 86 | [C₄H₈N]⁺ | α-cleavage of the morpholine ring |

| 77 | [C₆H₅]⁺ | Loss of CHOHCH₂-morpholine |

X-ray Crystallography of Derivatives

Theoretical Structural Analysis and Geometry Optimization

In the absence of extensive experimental data, theoretical calculations, such as those based on density functional theory (DFT), can provide significant insights into the structural properties of this compound. Geometry optimization calculations can be performed to determine the lowest energy conformations of the different diastereomers.

These computational studies can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, theoretical analysis of related amino alcohols has shown that in the gas phase or in non-polar solvents, conformations stabilized by intramolecular hydrogen bonds between the hydroxyl and amino groups are often favored. researchgate.net However, in the crystalline state, intermolecular hydrogen bonding can dominate, leading to different, more extended conformations. researchgate.net

A theoretical analysis of this compound would likely involve:

Conformational Searching: To identify all possible low-energy conformations for each diastereomer.

Geometry Optimization: To determine the precise geometry of the most stable conformers.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima and to predict vibrational spectra (e.g., IR and Raman), which can be compared with experimental data if available.

NMR Chemical Shift Prediction: To aid in the assignment of experimental NMR spectra.

Such theoretical investigations are crucial for building a comprehensive understanding of the relationship between the structure and properties of this compound, especially in guiding the interpretation of experimental results and in predicting the behavior of its different stereoisomers.

Structure Activity Relationships Sar and Mechanistic Biological Investigations

Structure-Activity Relationships (SAR) of 3-Morpholin-4-yl-1-phenylpropan-1-ol and its Analogs

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. SAR studies explore how modifications to a chemical structure influence its interactions with biological targets, such as enzymes and receptors.

Impact of Substituent Modifications on Molecular Interactions

Research into analogs of this compound has revealed that even minor changes to the molecule's substituents can significantly impact its biological activity. For instance, studies on the ketone precursor, 3-morpholino-1-phenylpropan-1-one (B1605873), and its substituted benzene (B151609) analogs have demonstrated the importance of the phenyl ring in modulating inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV2 microglial cells.

A notable finding is that the introduction of a 2-trifluoromethyl group on the phenyl ring of the ketone analog resulted in a significantly higher inhibitory activity (IC50 = 8.6 μM) compared to the unsubstituted parent compound (IC50 > 50 μM). This suggests that the electron-withdrawing nature and the steric bulk of the trifluoromethyl group may enhance the binding affinity of the compound to its molecular target, which was identified as inducible nitric oxide synthase (iNOS). The suppression of NO production was shown to be dose-dependent and was not associated with cytotoxicity. These findings indicate that specific substitutions on the aromatic ring are a key determinant of the molecule's potency.

While these studies were conducted on the ketone precursor, it is plausible that similar substituent effects would be observed for the corresponding alcohol, this compound. The fundamental pharmacophore, consisting of the phenyl, morpholine (B109124), and propanol (B110389) moieties, would likely exhibit a comparable sensitivity to electronic and steric modifications on the phenyl ring when interacting with its biological targets.

Stereochemical Influence on Molecular Recognition and Binding Profiles

The stereochemistry of a chiral molecule is a critical factor in its interaction with biological systems, which are themselves chiral. For compounds with multiple stereocenters, such as this compound, different stereoisomers can exhibit vastly different biological activities.

A pivotal study on a related analog, 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, a known inhibitor of glucocerebroside synthetase, underscores the profound influence of stereochemistry. This compound exists as four possible stereoisomers. Through meticulous separation and testing, it was determined that the inhibitory activity resided exclusively in the D-threo (1S,2R) isomer. mdpi.com This isomer demonstrated potent inhibition of the enzyme with a Ki of 0.7 microM, acting uncompetitively with respect to UDP-glucose and via mixed competition against ceramide. mdpi.com In contrast, the other isomers were significantly less active.

This high degree of stereoselectivity strongly suggests that the specific spatial arrangement of the phenyl, hydroxyl, and morpholino groups is paramount for effective binding to the active site of the enzyme. It is highly probable that the biological activity of this compound is similarly dependent on its stereochemical configuration. The precise orientation of the hydroxyl group and the morpholine ring relative to the phenyl group likely dictates the molecule's ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, with its biological target.

In Vitro Biochemical and Cellular Activity Studies

To elucidate the mechanisms by which this compound and its analogs exert their effects, a variety of in vitro biochemical and cellular assays are employed. These studies provide insights into enzyme interactions, receptor binding, and modulation of cellular pathways.

Enzyme Inhibition and Activation Mechanisms

As previously mentioned, the analog 1-phenyl-2-decanoylamino-3-morpholino-1-propanol is an effective inhibitor of glucosyltransferase, an enzyme involved in the synthesis of glucosylceramide. mdpi.com Kinetic analysis of the active D-threo (1S,2R) isomer revealed a mixed-inhibition pattern with respect to the ceramide substrate and an uncompetitive inhibition pattern with respect to the UDP-glucose substrate. mdpi.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but its binding to the enzyme-UDP-glucose complex is particularly favored.

Furthermore, studies on the ketone precursor, 3-morpholino-1-phenylpropan-1-one, have shown that it and its analogs can inhibit the expression of inducible nitric oxide synthase (iNOS) in BV2 microglial cells. The 2-trifluoromethyl analog, in particular, demonstrated a dose-dependent inhibition of iNOS expression at concentrations of 2, 10, and 20 μM. This suggests that the compound interferes with the signaling pathway leading to the transcription and translation of the iNOS enzyme, rather than directly inhibiting the enzyme's catalytic activity.

Receptor Ligand Binding and Allosteric Modulation Studies

While specific receptor binding studies for this compound are not extensively documented in the available literature, the structural similarity of the core phenylpropanolamine scaffold to known adrenergic and other neurotransmitter receptor ligands suggests potential interactions. Phenylpropanolamine itself is known to act as a nonselective adrenergic receptor agonist. However, studies have shown that for significant agonist activity at beta-adrenoceptors, phenolic or aryl ether substitutions on the phenyl ring are typically required. The absence of such groups in this compound might imply a different receptor binding profile or a lack of direct beta-adrenergic agonism.

It is important to note that the morpholine moiety is a common feature in many biologically active compounds and can contribute to receptor affinity and selectivity. Further research is needed to comprehensively characterize the receptor binding profile of this compound and its analogs and to determine if they act as direct ligands or allosteric modulators at specific receptors.

Investigations into Cellular Pathway Modulation

The observed inhibition of iNOS expression by analogs of this compound points to an ability to modulate intracellular signaling pathways. The production of nitric oxide in microglial cells is a key event in the inflammatory response in the central nervous system and is regulated by complex signaling cascades, often involving transcription factors like NF-κB.

The ability of the 2-trifluoromethyl analog of 3-morpholino-1-phenylpropan-1-one to suppress iNOS expression suggests an interference with these upstream signaling events. This could involve the inhibition of kinases, phosphatases, or other signaling proteins that are crucial for the activation of the inflammatory response. However, the precise molecular targets within these pathways that are modulated by this class of compounds remain to be fully elucidated. Future research focusing on the effects of this compound on specific signaling cascades will be essential to understand its complete cellular mechanism of action.

Preclinical Pharmacological Investigations in Animal Models (Focus on Mechanistic Understanding)

Preclinical studies in animal models are crucial for elucidating the mechanism of action of new chemical entities. While specific data for this compound is lacking, the broader class of morpholine-containing compounds has been investigated for various therapeutic applications, suggesting a range of potential biological activities.

Research into analogs of this compound, particularly those sharing the morpholine and phenylpropylamine scaffolds, points towards potential interactions with several molecular targets. For instance, some morpholine derivatives have been shown to interact with receptors and enzymes in the central nervous system and other tissues.

One study on 3-morpholino-1-phenylpropan-1-one, a closely related ketone analog, investigated its effects on nitric oxide (NO) production. In this research, various substituted benzene analogues were synthesized and evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-induced BV2 microglial cells. The 2-trifluoromethyl analogue, in particular, demonstrated significant inhibitory activity, suggesting a potential anti-inflammatory role by suppressing the expression of inducible nitric oxide synthase (iNOS) nih.gov. This indicates that compounds with a 3-morpholinopropiophenone backbone may engage with inflammatory pathways.

Furthermore, the general class of phenylpropanolamines, which shares a structural resemblance, is known to act on adrenergic receptors. Phenylpropanolamine itself is a sympathomimetic agent that directly stimulates alpha-adrenergic receptors and, to a lesser extent, beta-adrenergic receptors. This action leads to vasoconstriction, which is why it was historically used as a nasal decongestant. Its mechanism involves reducing tissue hyperemia and edema.

The table below summarizes the potential molecular targets for compounds structurally related to this compound based on available literature for its analogs.

| Compound Class | Potential Molecular Target | Potential Downstream Effect |

| Morpholinopropiophenone Analogs | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of Nitric Oxide (NO) production |

| Phenylpropanolamine Analogs | Alpha-adrenergic receptors | Vasoconstriction |

| Phenylpropanolamine Analogs | Beta-adrenergic receptors | Tachycardia, positive inotropic effect |

Pharmacodynamic studies in animal models help to understand the physiological and biochemical effects of a compound. For morpholine derivatives, a wide range of in vivo activities have been reported, although not specifically for this compound.

For example, a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist, which contains a morpholinyl-thiazolyl-imidazo[1,2-b]pyridazine core, was evaluated in animal models of alcoholism. This compound, MTIP, was shown to block excessive alcohol self-administration in rats with a history of dependence and also blocked stress-induced alcohol seeking. These effects were observed at doses that did not affect non-dependent rats, indicating a specific pharmacodynamic action related to the stress and reward pathways involved in addiction nih.gov.

Another study focused on the conformational effects of morpholine analogues of 1-aryl-2-aminoethanol derivatives on adrenergic activity. In this research, certain open-chain compounds exhibited both alpha-stimulating and alpha-blocking activity on rat vas deferens, depending on the concentration, while their morpholine analogues only showed alpha-blocking activity. This highlights how the incorporation of the morpholine ring can modulate the pharmacodynamic profile of adrenergic agents nih.gov.

The following table provides an overview of pharmacodynamic effects observed in animal models for structurally related morpholine-containing compounds.

| Compound/Analog | Animal Model | Observed Pharmacodynamic Effect |

| MTIP (a morpholinyl-thiazolyl-imidazo[1,2-b]pyridazine) | Wistar rats, msP rats (genetic model of high alcohol preference) | Blockade of excessive alcohol self-administration and stress-induced alcohol seeking |

| Morpholine analogues of 1-(2,5-dimethoxyphenyl)-2-aminoethanol | Rat vas deferens | Alpha-blocking activity |

| 2-Trifluoromethyl analogue of 3-morpholino-1-phenylpropan-1-one | LPS-induced BV2 microglial cells (in vitro) | Dose-dependent suppression of NO production |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to predict molecular geometry, electronic structure, and reactivity descriptors.

Density Functional Theory (DFT)

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is routinely used to determine optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net For a molecule like 3-Morpholin-4-yl-1-phenylpropan-1-ol, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), would predict key structural parameters. researchgate.net Studies on analogous β-aminoketones provide a template for the expected results, detailing the precise bond lengths and angles that define the molecule's three-dimensional shape. researchgate.netjetir.org

Table 1: Representative Optimized Geometrical Parameters for a β-Aminoketone Analog Calculated by DFT (Based on data for 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one) researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-O (carbonyl) | 1.24 | O-C-C | 120.5 |

| C-N (amine) | 1.47 | C-N-C | 119.8 |

| C-C (backbone) | 1.53 | C-C-C | 113.2 |

| C-H (aromatic) | 1.08 | H-C-C (aromatic) | 120.1 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the morpholine (B109124) nitrogen atom and the phenyl ring. The LUMO would likely be distributed over the aromatic phenyl ring system. Computational studies on similar structures confirm that such analyses provide precise energy values for these orbitals. researchgate.netresearchgate.net

Table 2: Representative Frontier Molecular Orbital Data for an Analogous Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.14 |

| LUMO Energy | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.33 |

Electrostatic Potential Mapping (MEP)

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density of a molecule, which are invaluable for identifying sites for intermolecular interactions. libretexts.orgnumberanalytics.com These maps use a color scale to represent charge distribution: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. wolfram.com Green areas represent neutral potential.

In an MEP map of this compound, the most intense red color (negative potential) would be concentrated around the oxygen atoms of the hydroxyl group and the morpholine ether linkage, signifying these as primary sites for hydrogen bonding. The area around the acidic hydrogen of the hydroxyl group would be depicted in blue, highlighting its role as a hydrogen bond donor. wolfram.comresearchgate.net

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein. nih.govajol.info This method is central to structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Docking studies performed on a wide range of morpholine-containing compounds have demonstrated their potential to interact with various biological targets. mdpi.comnih.govscispace.com These studies calculate a docking score, typically in kcal/mol, which estimates the binding affinity—more negative scores indicate stronger binding. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. scispace.com For instance, morpholine derivatives have been successfully docked into the active sites of targets like mTOR kinase and dopamine (B1211576) receptors. mdpi.com

Table 3: Representative Molecular Docking Results for Morpholine Analogs

| Compound/Analog | Protein Target | Binding Affinity (kcal/mol) | Key Interactions Predicted | Source(s) |

|---|---|---|---|---|

| Morpholine-Thiazolidinone Hybrid | Enoyl-ACP Reductase | -8.6 | Hydrogen bonding, Van der Waals forces, hydrophobic interactions | scispace.com |

| Morpholine-Acetamide Derivative | Carbonic Anhydrase IX | -7.5 | Hydrogen bonds with key amino acid residues (e.g., Thr, His) | nih.gov |

| Tetrahydroquinoline-Morpholine Derivative | mTOR Kinase | -9.2 | Strong binding and stability in the active site | mdpi.com |

| 1-(4-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione | GABA-A Receptor | -3.22 | Hydrogen bonds and hydrophobic interactions | japsonline.com |

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis

Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule. For flexible molecules like this compound, this is crucial for understanding their biological activity. X-ray crystallography and computational energy minimization are key techniques for this purpose.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net By simulating the movements and interactions of atoms, MD can validate the stability of ligand-protein complexes predicted by molecular docking. mdpi.com Studies on morpholine derivatives have used MD simulations to confirm that the docked compounds remain stably bound within the receptor's active site over simulation periods, for example, of 100 nanoseconds. mdpi.com These simulations also help to understand how the molecule's conformation might change upon binding or in a solution environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.net By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized analogs. nih.govaimspress.com

QSAR studies on various classes of morpholine derivatives have been conducted to guide the design of more potent compounds. pensoft.netaimspress.com These models correlate biological activity with descriptors such as lipophilicity (logP), molecular volume, surface area, and electronic properties (like dipole moment and orbital energies). pensoft.net For example, a QSAR study on a series of thiazolyl-morpholine derivatives identified that antioxidant activity increases as properties like molecular volume, area, and lipophilicity decrease. pensoft.net Such models provide a rational basis for modifying the structure of this compound to enhance a desired biological effect.

Table 4: Representative QSAR Descriptors and Their Influence on Biological Activity for Morpholine Analogs (Based on a study of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives) pensoft.net

| Molecular Descriptor | Influence on Antioxidant Activity |

|---|---|

| Molecular Volume | Activity increases with a decrease in volume. |

| Molecular Surface Area | Activity increases with a decrease in area. |

| Lipophilicity (logP) | Activity increases with a decrease in lipophilicity (i.e., more hydrophilic). |

| Dipole Moment | Activity increases with an increase in the dipole moment. |

| Hydration Energy | Activity increases with a reduction in hydration energy. |

| LUMO Energy | Activity increases with an increase in LUMO energy. |

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Purity Assessment and Quantitative Analysis

Chromatographic methods are paramount for separating the target compound from impurities, starting materials, and byproducts, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of morpholine-containing pharmaceuticals and related substances. For 3-Morpholin-4-yl-1-phenylpropan-1-ol, a reverse-phase HPLC (RP-HPLC) method would likely be the primary choice. The presence of a phenyl group provides sufficient hydrophobicity for retention on a non-polar stationary phase, such as a C18 or a specialized reverse-phase column like Newcrom R1. google.com The morpholine (B109124) group, being basic, can sometimes lead to poor peak shape due to interactions with residual silanols on the stationary phase. This can often be mitigated by using a mobile phase with a low pH, for instance, by adding phosphoric acid or formic acid. google.com The latter is particularly suitable for applications where the HPLC is coupled to a mass spectrometer. google.com

For purity assessment, a gradient elution method, where the mobile phase composition is changed over time, would be optimal to resolve a wide range of potential impurities with varying polarities. Quantitative analysis would typically be performed using an isocratic method with an external standard calibration curve. Detection is commonly achieved using a UV detector, leveraging the chromophore of the phenyl group.

Illustrative HPLC Method for a Structurally Similar Compound (4-Phenyl-morpholine):

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV or Mass Spectrometry (MS) |

| Application | Purity assessment, quantitative analysis, and preparative separation |

This table is based on a method for a related compound and serves as a starting point for method development for this compound. google.com

Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds. Direct analysis of this compound by GC might be possible; however, its polarity and the presence of a hydroxyl group could lead to peak tailing and potential degradation in the injector or on the column. To overcome these issues, derivatization is a common strategy. The hydroxyl group can be derivatized to form a less polar and more volatile silyl (B83357) ether (e.g., using a silylating agent like BSTFA) or an ester. The morpholine nitrogen could also be derivatized, for example, using trifluoroacetic anhydride (B1165640) (TFAA) to form an N-TFA derivative. researchgate.net

GC coupled with a Flame Ionization Detector (FID) can be used for purity determination and quantification. For more definitive identification of impurities, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice.

Advanced Spectroscopic Detection Methods (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy, Tandem Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and sensitive detection of this compound.

UV-Vis Spectroscopy is a fundamental technique for the detection and quantification of compounds containing chromophores. The phenyl group in this compound will exhibit characteristic UV absorption bands. The absorption maxima (λmax) are influenced by the electronic transitions within the benzene (B151609) ring. The position and intensity of these absorptions can be affected by the solvent and the substitution pattern on the phenyl ring. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance at a specific wavelength for a series of standard solutions of known concentration, following the Beer-Lambert law. The UV spectrum of the related compound, 4-phenyl-morpholine, has been reported, and similar absorption characteristics would be expected for the target compound.

Tandem Mass Spectrometry (MS/MS) , often coupled with a chromatographic inlet (LC-MS/MS or GC-MS/MS), provides a high degree of sensitivity and selectivity for both qualitative and quantitative analysis. In MS/MS, a precursor ion corresponding to the protonated molecule ([M+H]⁺) or another suitable adduct of this compound is selected in the first mass analyzer. This ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. For morpholine-containing compounds, fragmentation often involves the cleavage of the morpholine ring. This technique is particularly powerful for detecting and quantifying the compound at very low levels in complex mixtures.

Hypothetical Fragmentation of [this compound+H]⁺:

| Precursor Ion (m/z) | Potential Product Ions (m/z) | Interpretation |

|---|---|---|

| 222.15 | 105.07 | Loss of the morpholinomethyl group, formation of the benzoyl cation |

| 86.08 | Cleavage to form the morpholinium ion | |

| 77.04 | Phenyl cation |

This table represents a hypothetical fragmentation pattern based on the structure of the compound and known fragmentation pathways of similar molecules.

Advanced Separation and Characterization Techniques in Complex Mixtures (excluding human biological matrices related to clinical trials)

In research contexts, this compound may be present in complex matrices, such as reaction mixtures, formulation buffers, or environmental samples (in the context of environmental fate studies).

Preparative HPLC can be employed to isolate and purify larger quantities of the compound from a synthetic reaction mixture. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used. The fractions containing the pure compound are collected, and the solvent is subsequently removed.

Two-Dimensional Gas Chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation power for highly complex mixtures. In this technique, the effluent from one GC column is directed to a second, shorter column with a different stationary phase. This allows for the separation of compounds that may co-elute on a single column, providing a much more detailed chemical profile of the sample. This would be particularly useful for identifying trace-level impurities in a bulk sample of this compound.

Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be advantageous for the separation of chiral compounds and can be faster and use less organic solvent than HPLC. Given that this compound has a chiral center at the carbon bearing the hydroxyl group, SFC could be a valuable tool for separating its enantiomers.

Applications in Materials Science and Industrial Chemistry

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Organic building blocks are functionalized molecules that serve as the primary components for the bottom-up assembly of more complex molecular structures. lifechemicals.comasischem.com They are fundamental in medicinal chemistry, organic synthesis, and materials chemistry for creating larger architectures with specific desired properties. lifechemicals.com The morpholine (B109124) moiety itself is considered an important building block in medicinal chemistry, forming the core of many pharmacologically active compounds. researchgate.net

The structure of 3-Morpholin-4-yl-1-phenylpropan-1-ol and its ketone precursor, 3-morpholin-4-yl-1-phenylpropan-1-one, are classic examples of Mannich bases. These compounds are particularly valuable as synthetic intermediates. bohrium.com They provide a robust framework that allows for further chemical modifications, enabling the synthesis of a diverse array of more complex molecules. For instance, the core structure can be elaborated, as demonstrated in the synthesis of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, which is built from acetophenone (B1666503), morpholine, and a pyridine (B92270) derivative. researchgate.netnih.gov This highlights how the fundamental morpholin-phenyl-propanone skeleton serves as a platform for constructing molecules with increased complexity and varied functionalities. researchgate.netnih.gov

Derivatives of this structure are recognized as key intermediates in the synthesis of various biologically active compounds and other valuable chemical entities. mdpi.com The presence of reactive sites, including the hydroxyl group and the potential for modification on the phenyl and morpholine rings, makes this compound a versatile precursor in multi-step synthetic pathways.

Table 1: Examples of Morpholine-Based Synthetic Intermediates

| Intermediate Compound | Role / Application |

|---|---|

| 3-morpholin-4-yl-1-phenylpropan-1-one | Precursor to this compound; building block for corrosion inhibitors and more complex structures. mdpi.com |

| 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one | A more complex derivative synthesized from a morpholine-propanone scaffold, demonstrating its utility as a building block. researchgate.netnih.gov |

| 2-Substituted Dehydromorpholines | Intermediates for the synthesis of various chiral morpholines used in drug development. nih.gov |

Applications as Catalysts or Ligands in Asymmetric Organic Synthesis

Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is critically important in the pharmaceutical industry. Chiral morpholine derivatives have found numerous applications in this field, serving as effective chiral auxiliaries and ligands for catalysts. researchgate.net Chiral N-heterocycles are widely used structural motifs in many valuable drug candidates. nih.gov

The compound this compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C1). This inherent chirality makes the molecule and its derivatives potential candidates for use as chiral ligands in metal-catalyzed asymmetric reactions. The development of catalytic enantioselective methods for constructing chiral morpholines is an active area of research. rsc.orgresearchgate.net

While direct catalytic applications of this compound are not extensively documented, the utility of the broader class of chiral morpholines is well-established. For example, rhodium complexes with chiral bisphosphine ligands have been successfully used in the asymmetric hydrogenation of unsaturated morpholines to produce a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org These products can then be transformed into key intermediates for bioactive compounds. nih.gov The ability of the morpholine structure to participate in and direct stereoselective transformations underscores the potential of derivatives like this compound to act as ligands, where the nitrogen and oxygen atoms can coordinate with a metal center to create a specific chiral environment around the catalyst.

Utilization in Corrosion Inhibition and Material Protection

The prevention of metal corrosion is a significant challenge in many industries, particularly in acidic environments such as those encountered during the acid pickling of steel or in oil and gas production. nih.govbohrium.com Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors. mdpi.com They function by adsorbing onto the metal surface to form a protective barrier that isolates the metal from the corrosive medium. bohrium.com

Mannich bases, including morpholine derivatives, are a well-studied class of corrosion inhibitors. scientific.netclausiuspress.com The ketone analog of the title compound, 3-morpholino-1-phenylpropan-1-one (B1605873) (MPO), has been synthesized and evaluated as a corrosion inhibitor for N80 steel in a 1 M hydrochloric acid (HCl) solution. mdpi.com Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), demonstrated that MPO is an effective mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com

The inhibition mechanism involves the adsorption of the inhibitor molecules onto the steel surface. This adsorption is facilitated by the presence of π-electrons in the phenyl ring and the lone pairs of electrons on the nitrogen and oxygen atoms of the morpholine ring. mdpi.com This process forms a protective film that increases the energy barrier for corrosion reactions. mdpi.com Studies have shown that the inhibition efficiency of these compounds increases with their concentration. For MPO, an efficiency of over 90% was achieved at a concentration of 300 ppm. mdpi.com The adsorption is believed to be a combination of physical and chemical interactions (chemisorption) between the inhibitor and the metal surface. mdpi.comnih.gov

Table 2: Corrosion Inhibition Performance of a Morpholine Mannich Base

| Inhibitor | Concentration (ppm) | Corrosion Rate (mm/a) | Inhibition Efficiency (η%) |

|---|---|---|---|

| Blank (No Inhibitor) | 0 | 15.68 | - |

| MPO* | 50 | 4.39 | 72.0 |

| MPO* | 100 | 2.95 | 81.2 |

| MPO* | 200 | 1.83 | 88.3 |

| MPO* | 300 | 1.52 | 90.3 |

*Data for 3-morpholino-1-phenylpropan-1-one (MPO) on N80 steel in 1.0 M HCl at 305 K, based on findings in a study by MDPI. mdpi.com The data is illustrative of the performance of this class of compounds.

Emerging Research Frontiers and Future Directions

Development of Novel and Sustainable Synthetic Strategies

The synthesis of morpholine (B109124) derivatives has traditionally involved methods that are often inefficient and environmentally taxing. researchgate.net Current research is focused on developing more sustainable and efficient synthetic routes. A promising approach involves the selective monoalkylation of amines. researchgate.net For instance, a one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide has been reported for the conversion of 1,2-amino alcohols to morpholines, offering high yields and significant environmental benefits over traditional methods. researchgate.net

Another area of development is the use of palladium-catalyzed carboamination reactions. This strategy allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov This method is modular, permitting variation in the substituents on the morpholine ring and providing access to complex fused-ring systems. nih.gov Such advanced synthetic strategies could be adapted for the efficient and stereocontrolled synthesis of 3-Morpholin-4-yl-1-phenylpropan-1-ol and its analogs.

Furthermore, green chemistry techniques are being applied to the synthesis of related phenylpropanoid derivatives. These methods utilize mild solvents like water and ethanol, along with low-cost and safer reagents, to produce high yields of valuable compounds from natural starting materials. researchgate.net The adoption of such principles, including the use of biocatalysis and microwave-assisted synthesis, represents a significant step towards the sustainable production of morpholine-containing compounds. gyanvihar.org

| Synthetic Strategy | Key Features | Potential Application to this compound | Reference |

| Selective Monoalkylation of Amines | High yield, redox-neutral, inexpensive reagents (ethylene sulfate, tBuOK). | Efficient and environmentally friendly synthesis of the morpholine moiety. | researchgate.net |

| Palladium-Catalyzed Carboamination | Stereocontrolled synthesis of substituted morpholines. | Creation of diverse analogs with specific stereochemistry for structure-activity relationship studies. | nih.gov |

| Green Chemistry Approaches | Use of renewable resources, mild solvents, and safer reagents. | Sustainable and scalable production with reduced environmental impact. | researchgate.netgyanvihar.org |

Exploration of Undiscovered Preclinical Biological Activities and Molecular Targets

The morpholine scaffold is a key component in many approved and experimental drugs, exhibiting a wide range of biological activities. gyanvihar.org Derivatives of morpholine have shown potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. e3s-conferences.orgresearchgate.net For example, certain morpholine-acetamide derivatives have demonstrated significant inhibitory activity against carbonic anhydrase and hypoxia-inducible factor-1α (HIF-1α), suggesting their potential as anticancer agents. nih.gov Similarly, other morpholine-based heterocycles have shown promising in vitro activity against human lung and liver cancer cell lines. mdpi.com

Given that a related compound, 3-morpholino-1-phenylpropan-1-one (B1605873), has been investigated as an inhibitor of nitric oxide (NO) production, it is plausible that this compound could exhibit similar or other currently undiscovered biological activities. nih.gov The structural similarity to simplified analogs of fluoxetine (B1211875) also suggests potential activity within the central nervous system. nih.gov Future preclinical research should therefore focus on screening this compound against a wide array of molecular targets implicated in various diseases. The morpholine moiety is known to be a crucial pharmacophore for inhibitors of certain enzyme active sites and can confer selective affinity for a range of receptors. gyanvihar.orgacs.org

| Related Morpholine Derivative | Biological Activity | Potential Implication for this compound | Reference |

| Morpholine-acetamide derivatives | Anticancer (inhibition of carbonic anhydrase and HIF-1α) | Potential as an anticancer agent. | nih.gov |

| Morpholinylchalcones and derived pyridopyrimidines | Anticancer (activity against A-549 and HepG-2 cell lines) | Potential cytotoxic activity against various cancer cell lines. | mdpi.com |

| 3-Morpholino-1-phenylpropan-1-one analogs | Inhibition of nitric oxide (NO) production | Potential anti-inflammatory or neuroprotective effects. | nih.gov |

| Various morpholine derivatives | Modulation of receptors in mood disorders and pain, inhibition of enzymes in neurodegenerative diseases. | Potential for CNS activity and treatment of neurological disorders. | acs.org |

Integration of Advanced Computational Approaches for Rational Design and Prediction

Advanced computational methods are becoming indispensable in modern drug discovery for the rational design and prediction of biological activities. Molecular docking studies, for instance, are widely used to understand the binding interactions between a ligand and a receptor's active site, thereby guiding the design of more potent and selective inhibitors. gyanvihar.orgmdpi.com

For morpholine derivatives, molecular docking has been successfully employed to elucidate their binding modes with various targets, including enzymes implicated in cancer and neurodegenerative diseases. nih.govacs.orgresearchgate.net These computational studies can predict the binding affinity and help identify key structural features responsible for the observed biological activity. mdpi.com

In the context of this compound, computational approaches can be utilized to:

Predict Potential Molecular Targets: By screening the compound against a virtual library of protein structures.

Optimize Lead Compounds: By designing analogs with improved binding affinity and pharmacokinetic properties. researchgate.net

Elucidate Structure-Activity Relationships (SAR): By correlating computational predictions with experimental data to understand how structural modifications affect biological activity. e3s-conferences.org

The integration of these in silico methods can significantly accelerate the discovery and development of novel therapeutic agents based on the this compound scaffold.

Adherence to Green Chemistry Principles in Synthesis and Application Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes by promoting the use of sustainable practices. gyanvihar.org In the context of synthesizing and developing applications for this compound, several green chemistry principles can be applied.

The development of synthetic routes that utilize renewable feedstocks, minimize waste, and employ environmentally benign solvents and catalysts is a key focus. researchgate.netgyanvihar.org As previously mentioned, novel synthetic methods for morpholines are being developed with these principles in mind. researchgate.netchemrxiv.org For example, the use of water as a solvent and the development of catalytic reactions that proceed under mild conditions are significant advancements. researchgate.netgyanvihar.org

Beyond synthesis, the application development of this compound should also consider its entire lifecycle. This includes designing the molecule to be biodegradable and non-toxic to minimize its environmental footprint after use. The principles of green chemistry provide a framework for creating chemical products and processes that are not only effective but also sustainable. gyanvihar.org

| Green Chemistry Principle | Application in the Context of this compound | Reference |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. | gyanvihar.org |

| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or supercritical fluids as alternatives to volatile organic solvents. | gyanvihar.org |

| Design for Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. | gyanvihar.orgnih.gov |

| Use of Renewable Feedstocks | Exploring biosynthetic pathways or using starting materials derived from renewable resources. | researchgate.net |

| Catalysis | Using highly selective catalytic reagents in place of stoichiometric reagents. | nih.gov |

Q & A

Q. What is the step-by-step workflow for determining the compound’s crystal structure using OLEX2?

- Methodological Answer :

Data Integration : Import .hkl files from diffraction experiments .

Structure Solution : Use SHELXD for direct methods or SHELXE for experimental phasing .

Refinement : Iterative cycles in SHELXL with restraints for morpholine ring geometry .

Validation : Check R-factor (<5%), ADP consistency, and PLATON alerts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.